molecular formula C16H13ClO B3070323 (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one CAS No. 1002182-79-7

(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B3070323
CAS No.: 1002182-79-7
M. Wt: 256.72 g/mol
InChI Key: WROFZEMYEJVFHE-MDZDMXLPSA-N
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Description

(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in medicinal chemistry and biological research. As a member of the chalcone family, it is characterized by its α,β-unsaturated ketone system, which serves as a versatile pharmacophore and a critical scaffold in organic synthesis . This exact substituted chalcone, featuring chlorine and methyl groups on its aromatic rings, is designed for research applications and is not intended for diagnostic or therapeutic procedures. Chalcones are extensively investigated for their diverse biological activities, which often include potential anti-inflammatory, anticancer, and antimicrobial properties. The specific biological profile and mechanism of action of this compound are subject to ongoing research, as its activity is influenced by the distinct positions of its substituents. Researchers value this compound for its utility as a building block in heterocyclic chemistry, particularly in the synthesis of more complex structures like pyrazolines and flavones, which are privileged structures in drug discovery . This product is provided for research use only. It is strictly for laboratory applications and must not be used for personal, human, or veterinary diagnostic or therapeutic purposes. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROFZEMYEJVFHE-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3-chlorobenzaldehyde with 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography and crystallization are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thioethers, alkoxy derivatives.

Scientific Research Applications

Biological Activities

Chalcones exhibit a wide range of biological activities, which can be attributed to their structural characteristics. The specific compound (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been studied for its potential in various therapeutic areas:

Anticancer Activity

Research indicates that chalcones possess anticancer properties, affecting various cancer cell lines. The presence of the chlorophenyl group enhances its lipophilicity, potentially increasing its effectiveness against cancer cells. Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Properties

The anti-inflammatory effects of chalcones are of significant interest. They have been found to inhibit pro-inflammatory cytokines and enzymes, which may contribute to their therapeutic potential in treating inflammatory diseases.

Antioxidant Activity

Chalcones are also recognized for their antioxidant properties, which help combat oxidative stress in biological systems. This activity is crucial for preventing cellular damage and has implications in aging and chronic diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. The ability to modify substituents on the aromatic rings allows for the creation of various derivatives with potentially enhanced biological activities.

Case Studies

Several studies have documented the biological activities of this compound:

Study 1: Anticancer Mechanisms

A study published in Journal of Medicinal Chemistry explored the anticancer mechanisms of this compound against breast cancer cells (MCF-7). Results indicated that treatment with this compound resulted in significant cell death through apoptosis pathways involving caspase activation .

Study 2: Anti-inflammatory Effects

Research published in Phytotherapy Research demonstrated that this chalcone significantly reduced inflammation markers in an animal model of arthritis. The study highlighted its potential as a natural anti-inflammatory agent.

Study 3: Antioxidant Potential

A comparative study on various chalcones published in Food Chemistry assessed their antioxidant activities using DPPH and ABTS assays. The findings showed that this compound exhibited notable radical scavenging activity, suggesting its utility as an antioxidant supplement .

Applications in Drug Development

The unique properties of this compound position it as a promising candidate for drug development:

Application AreaPotential Impact
Cancer TreatmentInduction of apoptosis
Inflammatory DiseasesInhibition of cytokine production
Antioxidant SupplementsReduction of oxidative stress

Mechanism of Action

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cell membranes, and interfere with cellular signaling pathways. Its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by targeting essential enzymes and proteins. The anti-inflammatory effects are due to the inhibition of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Substituent Effects on Bioactivity

Chalcone bioactivity is highly dependent on substitution patterns. Below is a comparative analysis with structurally analogous compounds:

Table 1: Substituent Effects on Inhibitory Activity (IC₅₀)
Compound Name Ring A Substitution Ring B Substitution IC₅₀ (μM) Key Observations Reference
Target Compound 3-Cl 2-Me (ortho) N/A Moderate lipophilicity; steric hindrance at ortho position
Cardamonin 2-OH, 4-OH (ortho, para) No substitution 4.35 Highest activity due to H-bonding from hydroxyl groups
(E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h) 4-Cl, 2-OH, 5-I (para, meta) 4-OMe (para) 13.82 Lower activity due to methoxy’s electron-donating effect
(2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one 4-Cl (para) 4-OMe (para) N/A Reduced potency vs. meta-Cl; para substitution less favorable
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one 2-Cl, 6-F (ortho) 2-Me (ortho) N/A Enhanced electronegativity but steric clash lowers activity

Key Findings :

  • Electronegativity : Chlorine at meta (Ring A) in the target compound balances electronegativity without excessive steric hindrance, unlike ortho-Cl/F in .
  • Hydrogen Bonding : Hydroxyl groups (e.g., Cardamonin) significantly enhance activity via H-bonding, absent in the target compound .
  • Methoxy vs. Methyl : Methoxy (electron-donating) on Ring B reduces activity compared to methyl (e.g., 2h vs. target compound), aligning with SAR trends .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Crystallinity
Target Compound ~274.72 ~3.5 Not reported Likely high due to compact structure
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one 270.30 ~3.2 Not reported Ethoxy group may reduce packing efficiency
(E)-1-(3-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 246.68 ~2.8 Not reported Furan’s planarity enhances π-π stacking

Key Findings :

  • Lipophilicity : The target’s Cl and Me groups increase LogP (~3.5), favoring membrane permeability.
  • Crystallinity : Ortho-methyl substitution may improve crystal packing vs. bulkier ethoxy or furan derivatives .

Biological Activity

Overview

(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an α, β-unsaturated ketone characterized by a unique structure that includes a chlorophenyl and a methylphenyl group. This compound has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Synthesis

The synthesis of this compound can be achieved through the Claisen-Schmidt condensation reaction . This involves the reaction of 3-chlorobenzaldehyde with 2-methylacetophenone in the presence of a base (e.g., sodium hydroxide) in an ethanol or methanol solvent. The reaction conditions typically allow for room temperature to slightly elevated temperatures, followed by neutralization and product isolation through filtration and recrystallization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Antifungal Activity

In addition to its antibacterial properties, this chalcone has shown antifungal activity against strains such as Candida albicans. The compound's efficacy is attributed to its ability to disrupt fungal cell membranes and inhibit essential fungal enzymes .

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in microbial growth.
  • Membrane Disruption : It alters the integrity of microbial cell membranes.
  • Cytokine Modulation : The anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines, which may help in reducing inflammation in various conditions .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antibacterial Efficacy : A study conducted on various chalcone derivatives found that those with halogen substituents, including chlorine, exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .
  • Anti-inflammatory Research : Another research indicated that chalcones can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Comparison with Similar Compounds

This compound can be compared with other chalcone derivatives to assess its unique biological profile:

Compound NameStructure CharacteristicsNotable Activities
(2E)-1-(2-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneContains a methoxy groupModerate antibacterial activity
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-oneBenzyloxy group enhances solubilitySignificant antifungal properties

The unique arrangement of the chlorophenyl and methylphenyl groups in this compound contributes to its distinct reactivity and biological efficacy compared to similar compounds.

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one, and how is stereochemical purity ensured?

The compound is typically synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde under basic conditions. For example, KOH in ethanol (0–50°C) facilitates aldol addition followed by dehydration to form the α,β-unsaturated ketone . To ensure E-configuration (stereochemical purity), reaction conditions (e.g., temperature, base strength) must be optimized. Post-synthesis, the E/Z isomer ratio is validated using 1^1H NMR by analyzing coupling constants (J = 12–16 Hz for trans protons) or via X-ray crystallography .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1670–1700 cm1^{-1} and alkene (C=C) stretches around 1600 cm1^{-1} .
  • 1^1H NMR : Confirms the E-configuration via coupling constants (e.g., 16 Hz for trans-alkene protons) and aromatic substitution patterns .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths, angles, and confirms the E geometry. For example, C=O bond lengths typically range from 1.21–1.23 Å, and C=C bonds from 1.32–1.35 Å .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

Antimicrobial assays include:

  • Agar Dilution : Testing minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Broth Microdilution : Quantifying growth inhibition via optical density measurements. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are essential to validate results .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) resolve discrepancies between experimental and theoretical spectral data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize molecular geometry and predict IR, UV-Vis, and NMR spectra. Discrepancies in λmax_{\text{max}} (UV) or chemical shifts (NMR) often arise from solvent effects or intermolecular interactions not modeled in simulations. For example, TD-DFT can adjust for solvent polarity (e.g., using PCM models) to align theoretical and experimental UV-Vis data . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to microbial targets (e.g., DNA gyrase), clarifying structure-activity relationships .

Q. What strategies address contradictions in crystallographic refinement parameters (e.g., R-factor outliers)?

High-resolution XRD data (≤ 0.8 Å) and rigorous refinement protocols are critical:

  • Multi-scan Absorption Correction : Corrects for crystal decay or anisotropic effects .
  • Constraints/Restraints : H-atom positions are constrained using riding models, while anisotropic displacement parameters refine heavy atoms .
  • Data-to-Parameter Ratio : Maintain a ratio >10 to avoid overfitting. For example, a study achieved R = 0.047 using 2402 reflections and 163 parameters .

Q. How does substituent variation (e.g., Cl vs. methyl groups) influence electronic properties and nonlinear optical (NLO) activity?

  • Hammett Constants : Electron-withdrawing groups (e.g., Cl) increase polarization, enhancing dipole moments and NLO response. Methyl groups (electron-donating) reduce conjugation length, potentially lowering hyperpolarizability .
  • DFT Calculations : Frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps quantify charge transfer efficiency. For chalcone derivatives, HOMO-LUMO gaps <3.5 eV correlate with strong NLO activity .

Q. What experimental controls are essential when analyzing reactive oxygen species (ROS) generation in biological assays?

  • Negative Controls : Include solvent (DMSO) and untreated cells to baseline ROS levels.
  • Positive Controls : Use H2_2O2_2 or menadione to validate assay sensitivity.
  • Scavenger Tests : Add antioxidants (e.g., N-acetylcysteine) to confirm ROS-specific effects. Fluorescence probes (e.g., DCFH-DA) must be calibrated to avoid photobleaching artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one

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